molecular formula C20H27NO4 B2616527 (1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 938002-45-0

(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No. B2616527
CAS RN: 938002-45-0
M. Wt: 345.439
InChI Key: XLDRDYJXORVEEN-UHFFFAOYSA-N
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Description

(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.439. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as D-(+)-camphoric imide, highlights the detailed structural analysis through various techniques like IR, EA, ES-MS, 1H NMR, 13C NMR, and X-ray diffraction. This type of study is crucial for understanding the molecular geometry, electronic structure, and potential chemical reactivity of complex molecules, including the title compound (Wei Huang et al., 2004).

Polymorphism in Pharmaceuticals

Investigations into concomitant polymorphism in spirobicyclic diones reveal how different crystalline forms of a compound can exist, impacting pharmaceutical formulation, stability, and bioavailability. Such studies underscore the importance of polymorphism research in drug development processes (V. S. Kumar et al., 2004).

Lithiation and Functionalization

Research into lithiation at bridgehead positions of bicyclic diones demonstrates advanced synthetic strategies for functionalizing rigid frameworks, which is essential for creating novel organic compounds with potential applications in medicinal chemistry and material science (F. Eastwood et al., 1983).

Autoassembly and Cage Structures

The molecular structure determination of similar dioxabicyclo[2.2.2]octane derivatives provides insights into autoassembly processes and cage-like structures, offering potential applications in nanotechnology, molecular recognition, and catalysis (A. B. Zolotoi et al., 1994).

Diels-Alder Reactions

Studies on the Diels-Alder reactions involving bicyclo[3.3.0]octene derivatives contribute to the understanding of cycloaddition reactions, a cornerstone of synthetic organic chemistry. This knowledge aids in designing synthetic pathways for complex organic molecules (P. Camps et al., 1984).

Corrosion Inhibition

Research on spirocyclopropane derivatives, including studies on their effectiveness as corrosion inhibitors, highlights the potential application of bicyclic compounds in protecting metals against corrosion. This is particularly relevant in industrial applications where material longevity and integrity are critical (M. Chafiq et al., 2020).

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-19(2)14-8-10-20(19,3)18(23)21(17(14)22)11-9-13-6-7-15(24-4)16(12-13)25-5/h6-7,12,14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDRDYJXORVEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

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